molecular formula C12H13F6N3O B1401818 N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide CAS No. 1311279-03-4

N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide

Cat. No. B1401818
M. Wt: 329.24 g/mol
InChI Key: KMKKRXHSZKLZEQ-UHFFFAOYSA-N
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Description

“N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide” is a chemical compound . Its molecular formula is C12H16F3N3O and its molecular weight is 275.28 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridin-2-yl group, a trifluoromethyl group, and a dimethylamino-ethyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.28 . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

Synthesis Optimization and Memory Facilitation

A study focusing on the optimization of synthetic technology conditions for 4-dimethylamino-pyridine, a catalyst, highlights the method's efficiency with mild reaction conditions and low-cost starting materials (Yin Guo-qiang, 2002). Another research synthesized ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives, demonstrating significant memory facilitation in mice, which may imply the potential cognitive-enhancing properties of related compounds (Li Ming-zhu, 2007).

Alzheimer's Disease Diagnosis

Research utilizing a hydrophobic radiofluorinated derivative related to the compound for positron emission tomography showed promise in localizing neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients, potentially aiding in early diagnosis and treatment monitoring (K. Shoghi-Jadid et al., 2002).

Catalytic Applications

A study demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols and phenols, highlighting the compound's role in facilitating chemical transformations with potential industrial applications (Zhihui Liu et al., 2014).

Antitumor Potential

New derivatives of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, revealing significant antitumor activity and suggesting potential therapeutic applications (Mingze Qin et al., 2014).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2,2,2-trifluoro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F6N3O/c1-20(2)5-6-21(10(22)12(16,17)18)9-4-3-8(7-19-9)11(13,14)15/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKKRXHSZKLZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC=C(C=C1)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
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N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
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N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
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N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
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N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
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N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide

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